2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine
Overview
Description
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, plays a crucial role in medicinal chemistry, particularly in drug discovery. Its saturated scaffold allows for efficient exploration of the pharmacophore space, contributes to the molecule's stereochemistry, and enhances three-dimensional coverage, a phenomenon known as "pseudorotation". The review by Li Petri et al. (2021) highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. These compounds show promise across various therapeutic areas due to their unique structural features and biological profiles, influenced by stereoisomerism and substituent orientation (Li Petri et al., 2021).
Thiophene Analogues and Carcinogenicity
The study by Ashby et al. (1978) explores thiophene analogues of known carcinogens, evaluating their potential carcinogenicity. This research indicates that the biological activity of aromatic compounds can be retained or altered by replacing aromatic rings with isosteric thiophene rings. While these thiophene derivatives exhibit certain in vitro activity profiles consistent with carcinogenicity, the in vivo implications remain uncertain. This work underscores the importance of understanding the structure-activity relationships (SAR) in the design of safer chemical entities (Ashby et al., 1978).
Heterocycle-Based Electric Conductors
Pagani's review discusses the development of pyrrole- and thiophene-based electric conductors. The spacer strategy and end-methyl-capped thiophene oligomers have been explored to control redox potentials and model polythiophene conductors, respectively. These findings contribute to designing tailored heterocyclic structures for specific operational requirements, highlighting the versatile applications of thiophene derivatives in material science (Pagani, 1994).
Optoelectronic Applications of Pyrimidine and Quinazoline Derivatives
Lipunova et al. (2018) review the synthesis and application of quinazoline and pyrimidine derivatives for optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show significant potential for creating novel optoelectronic materials. Their electroluminescent properties make them suitable for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors. This underscores the potential of 2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine derivatives in the development of advanced optoelectronic devices (Lipunova et al., 2018).
Properties
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h2,4-6,8-9,11H,1,3,7H2/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGSYDVPBRYIMH-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C=CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(NC1)/C=C/C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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